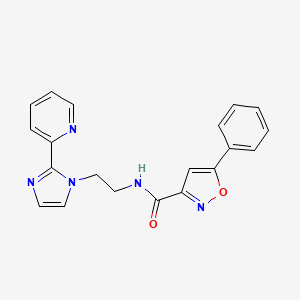

5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazole derivatives have been studied for their potential biological activities .

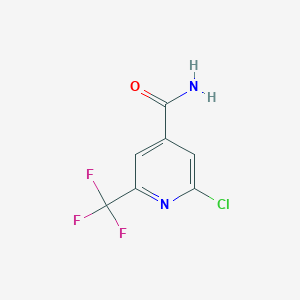

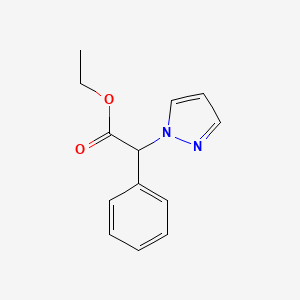

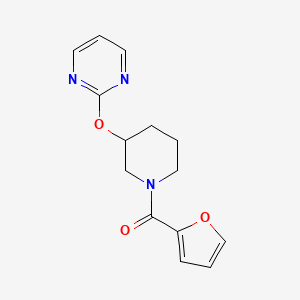

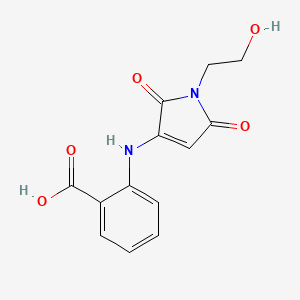

Molecular Structure Analysis

The molecular structure likely contains a phenyl group attached to the isoxazole ring, and a pyridin-2-yl-1H-imidazol-1-yl group attached via an ethyl linker. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as solubility, melting point, and stability could be influenced by the presence of the phenyl, isoxazole, and pyridin-2-yl-1H-imidazol-1-yl groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis Approaches : A study details a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from carboxylic acids and aminopyridines, which allows for the introduction of various substituents at specific positions. This method utilizes propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux, demonstrating a versatile approach to synthesizing complex compounds within this family (Crawforth & Paoletti, 2009).

Biological Applications

Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds, particularly those with specific substituents, displayed considerable activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the potential of such compounds in the development of new antimycobacterial agents (Lv et al., 2017).

Antiviral Activity : A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and evaluated as antiviral agents against human rhinovirus. This work demonstrates the potential of these compounds in the development of new treatments for viral infections (Hamdouchi et al., 1999).

Anticancer and Anti-inflammatory Properties : Research into pyrazolopyrimidine derivatives has shown that these compounds possess both anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in treating cancer and inflammation (Rahmouni et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-20(17-14-18(27-24-17)15-6-2-1-3-7-15)23-11-13-25-12-10-22-19(25)16-8-4-5-9-21-16/h1-10,12,14H,11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGIJISAFLGOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2475684.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2475685.png)

![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)

![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)

![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)

![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2475705.png)